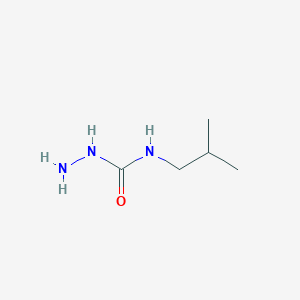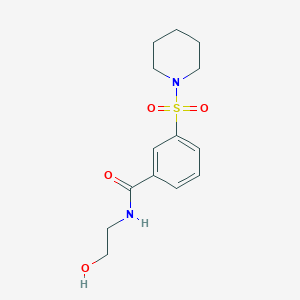
methyl 1-(4-aminobutyl)piperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(4-aminobutyl)piperidine-4-carboxylate, also known as 4-aminobutylpiperidine-4-carboxylic acid methyl ester, is an organic compound with the molecular formula C10H19NO2. It is a colorless, crystalline solid that is soluble in water and organic solvents. It is a derivative of piperidine, a cyclic amine with a five-membered ring. It is used in a variety of scientific applications, including drug development, organic synthesis, and laboratory experiments.
Mecanismo De Acción
Methyl 1-(methyl 1-(4-aminobutyl)piperidine-4-carboxylate)piperidine-4-carboxylate is an organic compound that is used in a variety of scientific applications. The mechanism of action of the compound is not well understood, however, it is believed to interact with various proteins and enzymes in the body. It is thought to act as an agonist of certain receptors, which can affect the activity of certain enzymes and proteins.
Biochemical and Physiological Effects
Methyl 1-(methyl 1-(4-aminobutyl)piperidine-4-carboxylate)piperidine-4-carboxylate has a variety of biochemical and physiological effects. It is believed to interact with various proteins and enzymes in the body, which can affect the activity of certain enzymes and proteins. It has been used in the development of drugs for the treatment of various diseases, such as cancer and diabetes. It has also been used in the synthesis of peptides, which are important in the study of protein structure and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 1-(methyl 1-(4-aminobutyl)piperidine-4-carboxylate)piperidine-4-carboxylate has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize. It can also be used in a variety of scientific applications, including drug development, organic synthesis, and laboratory experiments. One of the limitations is that the compound is not very stable and can degrade over time.
Direcciones Futuras
The use of methyl 1-(methyl 1-(4-aminobutyl)piperidine-4-carboxylate)piperidine-4-carboxylate in scientific research is still in its early stages. There are a number of potential future directions for this compound, including the development of new drugs, the synthesis of new compounds, and the study of its biochemical and physiological effects. Additionally, further research could be conducted to better understand the mechanism of action of the compound and its potential applications in medicine. Finally, further research could be conducted to improve the stability of the compound and to improve its synthesis.
Métodos De Síntesis
Methyl 1-(methyl 1-(4-aminobutyl)piperidine-4-carboxylate)piperidine-4-carboxylate can be synthesized by the reaction of methyl 1-(4-aminobutyl)piperidine-4-carboxylatepiperidine-4-carboxylic acid with methyl iodide. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The reaction produces the desired compound with a yield of up to 99%.
Aplicaciones Científicas De Investigación
Methyl 1-(methyl 1-(4-aminobutyl)piperidine-4-carboxylate)piperidine-4-carboxylate is used in a variety of scientific applications, including drug development, organic synthesis, and laboratory experiments. It has been used as a building block for the synthesis of various compounds, including aminopiperidine derivatives, which are used in the development of drugs for the treatment of various diseases. It has also been used in the synthesis of peptides, which are important in the study of protein structure and function.
Propiedades
IUPAC Name |
methyl 1-(4-aminobutyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-15-11(14)10-4-8-13(9-5-10)7-3-2-6-12/h10H,2-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQGMNHVLWJVBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)CCCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(4-aminobutyl)piperidine-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-methyl-4-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B6143370.png)
![2-{7-methyl-3H-imidazo[4,5-b]pyridin-2-yl}acetonitrile](/img/structure/B6143377.png)


![4-[(2-oxopiperidin-1-yl)methyl]benzoic acid](/img/structure/B6143394.png)



![N-[(4-fluorophenyl)methyl]-1H-imidazole-1-carboxamide](/img/structure/B6143422.png)

![1-[1-(benzenesulfonyl)cyclopentyl]methanamine](/img/structure/B6143443.png)
![2-{[2-oxo-3-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene)propyl]sulfanyl}benzoic acid](/img/structure/B6143454.png)